molecular formula C12H10N2O4 B14662005 methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate CAS No. 42268-54-2

methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate

Cat. No.: B14662005
CAS No.: 42268-54-2
M. Wt: 246.22 g/mol
InChI Key: VPJPJUJKYXQNJD-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a nitro group and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the condensation of indole derivatives with nitroalkenes. One common method is the reaction of 1H-indole-3-carbaldehyde with nitroalkenes in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its versatile chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

42268-54-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11(14(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-7,13H,1H3

InChI Key

VPJPJUJKYXQNJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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